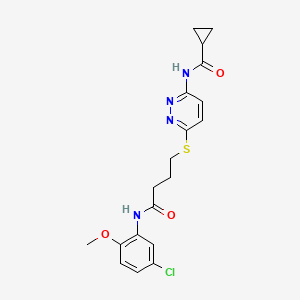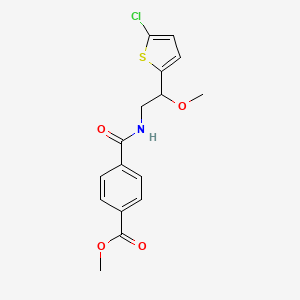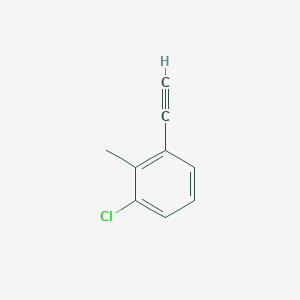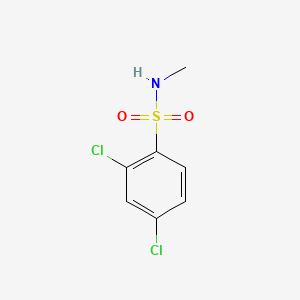![molecular formula C17H18N2O3S B2655079 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899731-72-7](/img/structure/B2655079.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DTBZ is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Studies have synthesized derivatives of thiazole and benzamide to explore their antimicrobial potential. For instance, the synthesis of 2-phenylamino-thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, with some compounds outperforming reference drugs in inhibitory effectiveness. Particularly, compound 3e showed substantial growth inhibitory effects against all pathogens tested, highlighting the antimicrobial application of these compounds (Bikobo et al., 2017).
Antioxidant Activities
Another study synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, evaluating their antioxidant activities. Most compounds exhibited moderate to significant radical scavenging activity, suggesting potential applications in designing potent biologically active compounds based on their antioxidant properties (Ahmad et al., 2012).
Antitumor and Anti-tubercular Activities
The synthesis of novel derivatives has also shown promising antitumor and anti-tubercular properties. One study on 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with compounds showing non-cytotoxic nature against human cancer cell lines, indicating a challenging scaffold for anti-tubercular drugs (Nimbalkar et al., 2018). Additionally, certain benzamide derivatives have been identified for potential antidiabetic agents, highlighting their application in diabetes mellitus treatment research (Nomura et al., 1999).
Synthesis and Biological Evaluation
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has shown potential antitumor effects, illustrating the synthesis process and potential bioactivities of such compounds (Bin, 2015). This is echoed in other research focusing on synthesizing and evaluating the biological activities of benzamide derivatives, including their antibacterial and antifungal properties, further demonstrating the wide-ranging applications of these compounds in scientific research (Ighilahriz-Boubchir et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(14-6-2-1-3-7-14)18-15-8-10-16(11-9-15)19-12-4-5-13-23(19,21)22/h1-3,6-11H,4-5,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZULEGSSNCQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2655010.png)
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2655011.png)
![N-[3-(5-Fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-ynamide](/img/structure/B2655015.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655016.png)

![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655019.png)